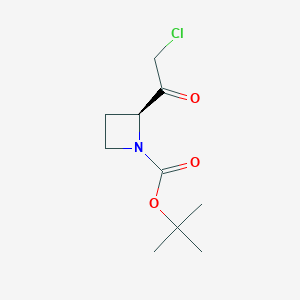

(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-chloroacetyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RITDKFINXLSZFM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidine Scaffolds in Medicinal Chemistry

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, a chiral synthetic building block, has emerged as a molecule of significant interest in the field of medicinal chemistry. Its unique structural features, combining a strained four-membered azetidine ring with a reactive chloroacetyl group, make it a versatile precursor for the synthesis of complex molecular architectures, particularly in the burgeoning area of Proteolysis Targeting Chimeras (PROTACs). The azetidine motif is increasingly sought after in drug design for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity, which can lead to enhanced target engagement and pharmacokinetic profiles. This guide provides an in-depth technical overview of its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is paramount for its effective use in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 1260616-94-1 | [1] |

| Molecular Formula | C₁₀H₁₆ClNO₃ | [1] |

| Molecular Weight | 233.69 g/mol | [1] |

| Appearance | Likely a solid or oil | Inferred from related compounds |

| Purity | Typically >97% | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthetic procedures of related compounds |

| Storage | Recommended storage at room temperature. | [1] |

Synthesis and Mechanistic Insights

Experimental Protocol: A Putative Synthetic Route

Step 1: Reduction of the Carboxylic Acid to the Primary Alcohol

The initial step involves the reduction of the carboxylic acid moiety of (S)-1-Boc-azetidine-2-carboxylic acid to the corresponding primary alcohol, (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. This transformation is a standard procedure in organic synthesis.

-

Reaction: (S)-1-Boc-azetidine-2-carboxylic acid → (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate

-

Reagents and Conditions:

-

To a solution of (S)-1-Boc-azetidine-2-carboxylic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a reducing agent is added. Borane complexes, like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are commonly employed for the selective reduction of carboxylic acids in the presence of the Boc-protecting group.

-

The reaction is typically initiated at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure controlled reactivity and prevent side reactions.

-

-

Work-up and Purification:

-

Upon completion, the reaction is carefully quenched with a protic solvent, such as methanol, to decompose any excess borane.

-

An aqueous work-up is then performed to remove inorganic byproducts. The product is extracted into an organic solvent (e.g., ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure alcohol.

-

Step 2: Chloroacetylation of the Primary Alcohol

The final step is the conversion of the primary alcohol to the desired chloroacetylated product. This is an esterification reaction where the alcohol is acylated with a chloroacetylating agent.

-

Reaction: (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate → (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

-

Reagents and Conditions:

-

The alcohol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.

-

Chloroacetyl chloride is then added dropwise to the cooled reaction mixture (typically at 0 °C) to control the exothermic reaction.

-

-

Work-up and Purification:

-

After the reaction is complete, it is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted into an organic solvent, and the organic layer is washed with brine, dried, and concentrated.

-

The final product is purified by flash column chromatography to afford (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.

-

Figure 1. Putative synthetic pathway for (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the diastereotopic protons of the azetidine ring, and the methylene protons of the chloroacetyl group.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Boc and chloroacetyl groups, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the azetidine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ adduct.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial to determine the enantiomeric purity of the final product. A suitable chiral stationary phase, such as a polysaccharide-based column, would be used with a mobile phase consisting of a mixture of heptane and a polar modifier like isopropanol or ethanol.

Applications in Drug Discovery: A Key Linker for PROTACs

The primary application of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.

The chloroacetyl group of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate serves as an electrophilic handle that can react with a nucleophilic group (e.g., an amine or thiol) on a ligand for an E3 ligase, such as cereblon (CRBN) or von Hippel-Lindau (VHL). The azetidine ring provides a rigid and defined linker element, which is critical for optimizing the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase.

Illustrative Application: Synthesis of a BRD4-Degrading PROTAC

A prime example of the utility of this building block is in the synthesis of PROTACs targeting the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, which is a key regulator of oncogene expression.

-

Step 1: Linker-E3 Ligase Conjugation: The chloroacetyl group of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is reacted with the amine group of a pomalidomide derivative (a common CRBN ligand) in the presence of a base to form an amide bond.

-

Step 2: Deprotection: The Boc protecting group on the azetidine nitrogen is removed under acidic conditions (e.g., with trifluoroacetic acid) to expose the secondary amine.

-

Step 3: Coupling with POI Ligand: The free amine on the azetidine linker is then coupled to a carboxylic acid-functionalized BRD4 inhibitor (e.g., a derivative of JQ1) using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA) to yield the final PROTAC molecule.

Figure 2. General workflow for the synthesis of a BRD4-degrading PROTAC.

Safety and Handling

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. As a chloroacetyl derivative, it is a potential alkylating agent and may be corrosive and a lachrymator. Direct contact with skin and eyes should be avoided. In case of exposure, the affected area should be flushed immediately with copious amounts of water.

Conclusion and Future Outlook

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its application as a linker in the construction of PROTACs highlights the growing importance of strained ring systems in modern drug discovery. The continued exploration of novel synthetic routes to this and related azetidine derivatives, as well as their incorporation into new therapeutic modalities, will undoubtedly contribute to the advancement of medicinal chemistry and the development of next-generation therapeutics.

References

Sources

(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate molecular weight and formula

An In-Depth Technical Guide to (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Executive Summary

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chiral, bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a strained azetidine ring, which can confer favorable pharmacokinetic properties, a Boc-protected amine for synthetic stability and controlled deprotection, and a reactive chloroacetyl group. This electrophilic "warhead" makes the molecule particularly valuable for the construction of covalent inhibitors and as a versatile handle for bioconjugation. This guide provides a comprehensive overview of its chemical properties, a representative synthetic workflow, and its critical applications, with a focus on its emerging role in the field of targeted protein degradation.

The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly vital motif in modern drug discovery.[1] Its inclusion in a molecule is a strategic choice to impart specific, desirable physicochemical properties. Unlike larger, more flexible rings, the inherent strain and conformational rigidity of the azetidine scaffold can enhance binding affinity to biological targets and improve metabolic stability.[1] Furthermore, the sp³-rich character of the azetidine ring often leads to improved solubility, a critical parameter for drug candidate viability.

The value of this scaffold is underscored by its presence in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, where the azetidine moiety is crucial for optimizing their pharmacokinetic and pharmacodynamic profiles.[1][2] (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate builds upon this privileged scaffold by incorporating a reactive functional group, positioning it as a high-value intermediate for creating next-generation therapeutics.

Physicochemical Properties and Characterization

The precise characterization of a synthetic building block is fundamental to its reliable application in complex multi-step syntheses. The key properties of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆ClNO₃ | [3][4] |

| Molecular Weight | 233.69 g/mol | [3][4] |

| CAS Number | 1260616-94-1 | [3][5] |

| Appearance | Typically an off-white to yellow solid or oil | N/A |

| Chirality | (S)-enantiomer | [3] |

| InChI Key | InChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | [3] |

| Storage | Room temperature, under an inert atmosphere is recommended | [3] |

Analytical Characterization

For quality control and structural verification, a combination of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the diastereotopic protons of the azetidine ring, and the methylene protons of the chloroacetyl group. ¹³C NMR would confirm the presence of the carbonyls (ester and ketone), the quaternary carbon of the Boc group, and the carbons of the azetidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition, matching the molecular formula C₁₀H₁₆ClNO₃.

-

Infrared (IR) Spectroscopy: IR analysis would reveal strong absorption bands corresponding to the carbonyl stretching vibrations of the Boc-protected carbamate (~1700 cm⁻¹) and the ketone (~1740 cm⁻¹).

Synthesis and Mechanistic Considerations

The synthesis of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate requires a stereocontrolled approach to establish the chiral center at the 2-position of the azetidine ring. A common and logical strategy involves the acylation of a pre-formed, enantiopure azetidine precursor. The workflow below illustrates a representative synthetic pathway.

Caption: A representative workflow for the synthesis of the title compound.

Representative Experimental Protocol

This protocol describes a plausible method starting from commercially available N-Boc-(S)-azetidine-2-carboxylic acid. The causality behind this choice is its high reliability and control over side reactions. Conversion to a Weinreb amide (N-methoxy-N-methylamide) is a field-proven technique to prevent over-addition by organometallic reagents.

Step 1: Weinreb Amide Formation

-

Materials: N-Boc-(S)-azetidine-2-carboxylic acid, N,O-Dimethylhydroxylamine hydrochloride, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-(S)-azetidine-2-carboxylic acid in anhydrous DCM.

-

Add N,O-Dimethylhydroxylamine hydrochloride and DIPEA, and cool the mixture to 0 °C.

-

Add EDC and HOBt portion-wise, then allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with aqueous acid, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify by column chromatography to yield the Weinreb amide.

-

Step 2: Chloroacetylation

-

Materials: The Weinreb amide from Step 1, Chloromethylmagnesium chloride (or a related Grignard reagent), anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the Weinreb amide in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Add the solution of Chloromethylmagnesium chloride dropwise via syringe.

-

Monitor the reaction by TLC. Upon completion, quench carefully at -78 °C by adding saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The crude product is then purified by flash column chromatography to yield the final compound.

-

Applications in Drug Development

The utility of this molecule stems from its bifunctional nature. The Boc-protected amine serves as a latent nucleophile, which can be revealed under acidic conditions for subsequent coupling reactions, while the chloroacetyl group is a mild electrophile.

Covalent Warhead for Targeted Protein Degradation

A primary application for this building block is in the synthesis of ligands for Targeted Protein Degradation (TPD).[3] TPD is a revolutionary therapeutic modality that utilizes small molecules, often called Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two. (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is an ideal building block for the E3 ligase-binding portion of a PROTAC. The chloroacetyl group can act as a reactive handle to form a covalent bond with a nucleophilic residue (e.g., cysteine) on the E3 ligase, leading to potent and durable target degradation.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 741705-54-4|(R)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 5. (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate|å æçå°H5 [klamar-cn.com]

A Technical Guide to (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate: A Chiral Building Block for Advanced Drug Discovery

Abstract: This guide provides an in-depth technical overview of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. We will explore its unique molecular structure and stereochemistry, provide a detailed, field-tested synthetic protocol with mechanistic insights, and discuss its applications in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development who are looking to leverage the unique properties of strained heterocyclic systems.

Part 1: Molecular Profile and Stereochemical Significance

(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a bifunctional molecule featuring a strained four-membered azetidine ring.[1][2] This ring system is of growing interest in drug discovery because its inherent strain and three-dimensional character can confer improved metabolic stability, solubility, and binding affinity to parent drug molecules.[1]

The molecule's structure consists of three key components:

-

The Azetidine Ring: A saturated four-membered nitrogen heterocycle that provides a rigid, sp³-rich scaffold.[1][3]

-

The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen serves two primary purposes. It deactivates the nitrogen, preventing it from participating in unwanted side reactions, and its steric bulk can influence the conformation of the ring. It is stable under a wide range of conditions but can be removed cleanly under mildly acidic conditions.[4]

-

The (S)-Stereocenter: The absolute stereochemistry at the C2 position is critical. Biological systems are chiral, and the specific (S)-configuration is often essential for achieving the desired pharmacological activity by ensuring precise orientation within a target's binding site.

-

The Chloroacetyl Group: This is a reactive electrophilic handle. The chlorine atom is a good leaving group, making the adjacent carbonyl carbon susceptible to nucleophilic attack. This functionality is ideal for forming covalent bonds with biological targets or for further synthetic elaboration.[5][6]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₆ClNO₃ |

| Molecular Weight | 233.69 g/mol |

| CAS Number | 193479-24-6 |

| Appearance | Typically an oil or low-melting solid |

| Chirality | (S)-configuration at C2 |

Part 2: Synthesis and Mechanistic Insights

The most common and reliable route to synthesize (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is through the acylation of the corresponding N-Boc protected amino acid, (S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (Boc-L-azetidine-2-carboxylic acid).[4][7]

Synthetic Principle:

The core of the synthesis is the conversion of a carboxylic acid into a reactive acid chloride, followed by a reaction with diazomethane and subsequent treatment with HCl to form the α-chloroketone. A safer and more common laboratory-scale approach involves activating the carboxylic acid and coupling it with a chloroacetylating agent. The following protocol details a robust method using chloroacetyl chloride.

Detailed Experimental Protocol:

Objective: To synthesize (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate from Boc-L-azetidine-2-carboxylic acid.

Materials:

-

(S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid (CAS: 51077-14-6)[4]

-

Chloroacetyl chloride (CAS: 79-04-9)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add Boc-L-azetidine-2-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Causality Note: This low temperature is crucial to control the exothermic reaction between the amine base and the highly reactive chloroacetyl chloride, minimizing potential side reactions and degradation.

-

Base Addition: Add triethylamine (1.1 eq) dropwise to the stirred solution. Expertise Note: TEA is a non-nucleophilic base that scavenges the HCl generated during the reaction, driving the equilibrium towards product formation. DIPEA can also be used and is often preferred for its increased steric hindrance, further reducing potential N-acylation side products.

-

Acylation: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mobile phase). A complete reaction is indicated by the consumption of the starting carboxylic acid.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution while the flask is still in the ice bath. Trustworthiness Note: This step neutralizes any remaining acid chloride and the triethylamine hydrochloride salt.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. Each wash removes water-soluble impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often pure enough for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the chloroacetylation of Boc-L-azetidine-2-carboxylic acid.

Part 3: Applications in Drug Development

The title compound is a versatile intermediate, primarily because the chloroacetyl group serves as a potent electrophile.[5] This "warhead" can be used to form covalent bonds with nucleophilic residues (such as cysteine, lysine, or histidine) in target proteins, leading to irreversible inhibition. This is a powerful strategy for increasing drug potency and duration of action.

Furthermore, the chloroacetyl moiety can be displaced by a wide range of nucleophiles in subsequent synthetic steps, allowing for the construction of diverse chemical libraries for screening and structure-activity relationship (SAR) studies. Azetidine-containing compounds have demonstrated broad pharmacological potential, including as antibacterial, anticancer, and central nervous system (CNS) modulating agents.[1][8] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate the azetidine motif to enhance their pharmacokinetic profiles.[1]

Part 4: Safety, Handling, and Storage

-

Safety: (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate should be handled with care in a well-ventilated fume hood. As an α-chloro ketone, it is a potential lachrymator and alkylating agent. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid inhalation of vapors.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8 °C) to prevent degradation.

References

- Vertex AI Search. The Strategic Importance of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in API Synthesis.

- Vertex AI Search. tert-butyl (2S)-2-(2-chloroacetyl)azetidine-1-carboxylate.

- Vertex AI Search. tert-Butyl 3-oxoazetidine-1-carboxylate | N-Boc-3-azetidinone | Azetidines | Ambeed.com.

- Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

- PubMed. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones.

- PubMed Central. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis.

- PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.

- BLDpharm. 741705-54-4|(R)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate.

- Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content.

- MedChemExpress. 1-Boc-L-azetidine-2-carboxylic acid | Biochemical Reagent.

- ResearchGate. (PDF) Direct Access to L-Azetidine-2-carboxylic Acid.

- ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Google Patents. US6207822B1 - Process for the synthesis of azetidinones.

- Chem-Impex. Boc-L-azetidine-2-carboxylic acid.

- Life Chemicals. Substituted Azetidines in Drug Discovery | Building Blocks | Blog.

- Sigma-Aldrich. 1-Boc- L -azetidine-2-carboxylic acid = 98.0 TLC 51077-14-6.

- PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)pyrrolidine-1-carboxylate | C13H20N2O4S.

- ChemScene. 898271-20-0 | Boc-Azetidine-C2-NH2.

- Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile.

- Sigma-Aldrich. 1-Boc-azetidine-3-carboxylic acid = 98.0 TLC 142253-55-2.

- PubChem. Azetidine | C3H7N | CID 10422. National Institutes of Health.

- Sigma-Aldrich. BOC-ON.

- PubChemLite. Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate.

- 1922143-50-7|tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. lifechemicals.com [lifechemicals.com]

(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate IUPAC name and synonyms

An In-Depth Technical Guide: (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Executive Summary: This guide provides a comprehensive technical overview of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, a chiral building block of significant interest to researchers and professionals in drug development. The molecule uniquely combines a strained, sp³-rich azetidine ring, protected by a tert-butoxycarbonyl (Boc) group, with a reactive chloroacetyl moiety. This combination makes it a valuable intermediate for synthesizing complex molecules with potential therapeutic applications. We will delve into its nomenclature, physicochemical properties, the strategic importance of the azetidine scaffold in medicinal chemistry, a proposed synthetic pathway with mechanistic rationale, and its applications as a versatile synthetic intermediate.

Nomenclature and Physicochemical Properties

Correctly identifying a chemical entity is paramount for reproducibility and safety in research. (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chiral molecule whose properties are well-defined.

IUPAC Name and Synonyms

The formal name and common synonyms are crucial for literature and database searches.

| Type | Name |

| IUPAC Name | tert-butyl (2S)-2-(2-chloroacetyl)azetidine-1-carboxylate |

| Synonym | (S)-N-Boc-2-(2-chloroacetyl)azetidine[1] |

| Synonym | tert-butyl (s)-2-(2-chloroacetyl)azetidine-1-carboxylate[1] |

| Systematic Name | 1-Azetidinecarboxylic acid, 2-(2-chloroacetyl)-, 1,1-dimethylethyl ester, (2S)-[1] |

Chemical Identifiers

These identifiers provide unambiguous reference points for this specific compound.

| Identifier | Value |

| CAS Number | 1260616-94-1[1][2] |

| Molecular Formula | C₁₀H₁₆ClNO₃[1] |

| Molecular Weight | 233.69 g/mol [1] |

Physicochemical Properties

The physical state and storage conditions are critical for laboratory handling.

| Property | Value |

| Appearance | Colorless to light yellow oil[1] |

| Storage | 2-8°C[1] |

Safety and Handling

This compound presents specific hazards that require appropriate safety measures. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.[1]

The Strategic Value of the Azetidine Scaffold in Medicinal Chemistry

The four-membered azetidine ring is no longer a mere curiosity but a validated and valuable motif in modern drug design.[3][4] Its inclusion in a molecule is a deliberate strategic choice to enhance drug-like properties.

Causality Behind Its Utility:

-

Three-Dimensionality: The inherent strain and non-planar geometry of the azetidine ring force substituents into specific vectors, increasing the sp³ character of the molecule. This helps molecules "escape flatland," a common issue with aromatic-heavy drug candidates, which can lead to improved solubility and reduced off-target toxicity.[3]

-

Metabolic Stability: The azetidine ring can improve a drug's metabolic profile. It can act as a bioisostere for other groups, blocking sites of metabolic attack without sacrificing binding affinity. Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib , incorporate azetidine motifs to enhance their pharmacokinetic profiles.[3][5]

-

Improved Physicochemical Properties: The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the ring itself can serve as a rigid scaffold, favorably positioning other functional groups for optimal interaction with a biological target.[3]

The subject of this guide, (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, provides a direct route to incorporating this valuable, stereochemically defined scaffold into new chemical entities.

Proposed Synthesis and Mechanistic Rationale

While numerous methods exist for synthesizing azetidines, a robust pathway to (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate would logically start from a commercially available, enantiopure precursor such as (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate. The key transformation is the oxidation of the primary alcohol to the chloroacetyl ketone.

Caption: Proposed synthetic workflow from a chiral alcohol precursor.

Experimental Protocol (Proposed)

This protocol is a representative procedure based on standard organic chemistry transformations. Researchers should optimize conditions for their specific setup.

Step 1: Oxidation of (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate to the corresponding aldehyde.

-

To a stirred solution of (S)-tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.2 equiv.) portion-wise at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir vigorously for 30 minutes until the layers are clear. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.

Rationale: The choice of Dess-Martin periodinane (DMP) is deliberate. It is a mild oxidizing agent that efficiently converts primary alcohols to aldehydes with minimal risk of over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants. The reaction proceeds under neutral conditions, which helps preserve the integrity of the acid-labile Boc protecting group.

Step 2: Conversion of the aldehyde to the chloroacetyl ketone.

-

Prepare a solution of the chloromethyl nucleophile, for instance, by treating chloromethyltrimethylsilane with a lithium source or using a pre-formed Grignard reagent.

-

Dissolve the crude aldehyde from Step 1 in anhydrous tetrahydrofuran (THF, ~0.2 M) and cool the solution to -78°C under an inert atmosphere.

-

Slowly add the chloromethyl lithium or Grignard reagent (1.5 equiv.) to the cooled aldehyde solution.

-

Stir at -78°C for 1-2 hours, monitoring by TLC for the consumption of the aldehyde.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) and allow the mixture to warm to room temperature.

-

Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. This yields the intermediate chlorohydrin.

-

Dissolve the crude chlorohydrin in anhydrous DCM (~0.2 M) and perform a second oxidation (e.g., with DMP, as in Step 1) to convert the secondary alcohol to the ketone.

-

Purify the final product using flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate as a colorless to light yellow oil.[1]

Rationale: This two-step sequence (nucleophilic addition followed by oxidation) is a standard and reliable method for converting an aldehyde to a ketone. Using a pre-formed organometallic reagent allows for precise C-C bond formation. The final oxidation step provides the target α-chloroketone.

Applications as a Versatile Synthetic Intermediate

The primary value of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate lies in its dual functionality. The Boc-protected nitrogen is stable under many reaction conditions but can be easily removed with acid, while the chloroacetyl group is a potent electrophile.

Core Reactivity: The α-chloroketone moiety is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide range of nucleophilic fragments, including amines, thiols, and imidazoles, which are prevalent in biologically active molecules.

Caption: Application as an electrophilic building block in Sₙ2 reactions.

Use in Drug Discovery:

-

Fragment-Based Lead Discovery (FBLD): This molecule is an ideal electrophilic fragment. It can be reacted with libraries of nucleophilic fragments to rapidly generate novel, larger compounds for high-throughput screening.

-

Targeted Covalent Inhibitors (TCIs): The chloroacetyl group can act as a "warhead" to form a permanent covalent bond with a nucleophilic residue (like cysteine) in a protein's active site. The chiral azetidine scaffold serves to orient the warhead for a specific and potent interaction.

-

Linker Chemistry: In applications like Antibody-Drug Conjugates (ADCs) or PROTACs, this molecule can be used to synthesize linkers that connect the targeting moiety to the payload or E3 ligase binder.

Conclusion

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is more than just a chemical intermediate; it is a sophisticated tool for modern medicinal chemistry. Its well-defined stereochemistry, the drug-like properties imparted by the azetidine ring, and the versatile reactivity of the chloroacetyl group make it a highly valuable building block. For researchers aiming to synthesize novel therapeutics with improved pharmacokinetic profiles and potent biological activity, this compound offers a reliable and strategic starting point for molecular construction.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

-

The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. [Link]

-

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate - 克拉玛尔试剂. [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. [Link]

-

The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis - MDPI. [Link]

-

tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate - Knight Chemicals Online. [Link]

-

Tert-butyl 2-(aminomethyl)azetidine-1-carboxylate (C9H18N2O2) - PubChemLite. [Link]

-

Tert-butyl 3-(pyrrolidin-3-yl)azetidine-1-carboxylate (C12H22N2O2) - PubChemLite. [Link]

-

Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate - PubChemLite. [Link]

-

tert-butyl 3-(4-aminobenzyl)azetidine-1-carboxylate - Knight Chemicals Online. [Link]

Sources

- 1. (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate | 1260616-94-1 [amp.chemicalbook.com]

- 2. (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate|å æçå° [klamar-cn.com]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Physicochemical Characterization of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, with a particular focus on its melting point. Given the specificity of this compound and the limited availability of a publicly documented melting point, this document serves a dual purpose: to consolidate known information and to provide a robust, validated protocol for the experimental determination of this critical physical constant.

Introduction: A Profile of a Versatile Building Block

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern pharmaceuticals, often imparting favorable pharmacokinetic properties. The chloroacetyl group provides a reactive handle for further synthetic transformations, making this compound a valuable intermediate in the synthesis of more complex molecules. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled, sequential reactions.

Table 1: Key Identifiers for (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

| Identifier | Value |

| Molecular Formula | C₁₀H₁₆ClNO₃ |

| Molecular Weight | 233.69 g/mol |

| CAS Number | 199097-42-4 |

While a precise melting point is not consistently reported in publicly available literature, its physical state is generally described as a solid. This guide will now delve into the significance of the melting point as a physical property and provide a detailed methodology for its accurate determination.

The Critical Role of Melting Point in Pharmaceutical Development

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[1] In the pharmaceutical industry, melting point determination is a fundamental analytical technique for several key reasons:

-

Purity Assessment: A pure crystalline solid will typically melt over a very narrow temperature range, often 0.5-2°C.[2][3] The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range.[2][4] Therefore, a sharp and reproducible melting point is a strong indicator of a compound's purity.[5][6]

-

Compound Identification and Characterization: The melting point is a characteristic physical property of a pure compound. By comparing an experimentally determined melting point with a known literature value, researchers can help to confirm the identity of a substance.[7] It is an essential parameter for the characterization of newly synthesized compounds.[5][8]

-

Quality Control: In a manufacturing setting, particularly for active pharmaceutical ingredients (APIs), melting point analysis is a crucial quality control measure to ensure batch-to-batch consistency and adherence to regulatory standards.[6][7]

-

Thermal Stability: The melting point provides insights into the thermal stability of a compound, which is vital information for handling, storage, and formulation development.[7]

Experimental Protocol for Melting Point Determination

The following protocol outlines a standardized and reliable method for determining the melting point of a solid organic compound such as (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate using a modern digital melting point apparatus.

3.1. Materials and Equipment

-

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate sample

-

Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or similar digital instrument)

-

Glass capillary tubes (one end sealed)[9]

-

Spatula

-

Mortar and pestle (optional, for grinding crystalline samples)

-

Safety goggles

3.2. Step-by-Step Procedure

-

Sample Preparation:

-

Ensure the sample is completely dry. If necessary, dry the sample under a vacuum.

-

If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[9]

-

Carefully tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound.[4]

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample should be approximately 1-2 cm in height.[9]

-

-

Initial (Rapid) Melting Point Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10°C per minute).[4]

-

Observe the sample through the viewing lens.

-

Record the approximate temperature at which the sample melts. This will provide a rough estimate of the melting point.

-

Allow the apparatus to cool sufficiently before the next determination.

-

-

Accurate Melting Point Determination:

-

Prepare a fresh capillary tube with the sample.

-

Set the heating rate to be slow, approximately 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point observed in the initial run.[4] A slow heating rate is crucial for an accurate measurement.

-

Carefully observe the sample as the temperature rises.

-

Record the temperature (T1) at which the first drop of liquid appears.[9]

-

Continue to observe and record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[9]

-

The melting point is reported as the range from T1 to T2.

-

-

Repeat for Consistency:

-

Repeat the accurate melting point determination at least two more times with fresh samples to ensure the result is reproducible. The recorded ranges should be consistent.

-

dot

Caption: Workflow for Accurate Melting Point Determination.

Interpreting the Results and Ensuring Trustworthiness

A self-validating protocol for melting point determination relies on the consistency and sharpness of the melting range.

-

Sharp Melting Range: For a pure compound, the melting range (T2 - T1) should be narrow, typically not exceeding 2°C.[2] A sharp melting point indicates high purity.[7]

-

Broad Melting Range: A melting range greater than 2-3°C suggests the presence of impurities.[3] These impurities disrupt the crystalline structure, causing the substance to melt at a lower temperature and over a wider range.[2]

-

Reproducibility: Consistent melting point ranges across multiple measurements instill confidence in the obtained data.

If a broad melting range is observed for (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate, further purification steps, such as recrystallization or chromatography, may be necessary. The melting point can then be re-determined to confirm the success of the purification.[7]

Conclusion

References

- Melting Point Determination in Pharmaceutical Industry. NANOLAB. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsQXkBBqXbh9o5_-evdm2Hx8dV2O31VwlBYtA0zYh9d2tnHm6CJDJjcTd8nRlkMQGZQpV-exVcrLCXFacCOZYOZ9ns9M9GNo4sY9uVnZEiWBt0o2QorLdcN-aEOTOMKwMPXryXAX2nLouHacREGTaqMvumK0s3fIzg-qoc9zA2Ug==]

- Melting point analysis: Significance and symbolism. (2025). Wisdomlib. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEihW0cFpGbvR6NI2vHyC8tDFHs390IttZXdpDUiu7yit6bYVdJib8w9OSWGbuVYz9A2zMw6IQNG3AL1eXF0-AppoQedhHjgZkfOxYsMpPho5qeRQS8zBI9tkZY1FhgFHreEOxzvdg8FaZojsKWvAA8Xl0=]

- Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZzJca5xnZc0jEV9NRP0YxMoI2GBExWftqxuQoV7YAfaeVO6i6fQASlpIohzmPXhxTS76gJoqhVvwPtl9XChcEK8bfva97BnWAc_pBPOu1t35r6d62W2tFFQVZ9k3co1sProu7UMo8mmGBbQ4sDIOfVAHqaF6LIa4cP1F5T7Ye6NvOwYj52n2GaAckx6ffFWveQfsjar1Xm80p-oMtRL0xmcn6_taaUhM7Y9TxNl6lzsE=]

- Melting Point Determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqVVRb234iHudlFWtSeroYJEcpK58U4u-JuI5IV8hDbGHe_M8YkQ2Z6YHNJxGIhSqTvkDv_RHtdjQJK41dgxVmyyZgCdSLHEye2WSkMILKOHEStPvbpG2PV4AAk0HmGhVOtCnvL1cnX3jFJWiih-cYMijjMBli-k_gsWGnDqw=]

- Melting Point Determination. ResolveMass Laboratories Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRUdkvVW4d-YmMGylEY6lhn796yxJdjZroS1rA6Z6-5VsmAMeEBHZUUmmJHlQNPKlLLn2Lxe0RNv0Gya7tpW4fbsU2QXN1H7d7DXixZd4DhUIasgvzKFNqpIHgLBDZ92qOrvP1W05TMt7x00yB]

- Determination Of Melting Point Of An Organic Compound. BYJU'S. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVEIhfTXoG8EKBSXNbMEcMw8HiU-8o6-CgXUTIFsZBLkopSQBcWum73ME7hrhz1aVVwsuSi6tyGzMxiTxNZFtrJ9PIdcP8rsZVQZUHYejfmN_8MavJDEgqBaFHcmE_sK8vIrho0Kyaxd-wA-6B-0-JtBS8i-G_xBwcNK_5Z_VNG25c7AXr7d6MZPTL8g==]

- Why Are Accurate Melting Points Crucial For Chemical Purity Analysis? (2025). YouTube. [URL: https://www.youtube.

- Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE. [URL: https://www.jove.

- Determination of Melting Point. Clarion University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyjuArY2D9MQ4nkQSojbSFeUaynf3dy1eLvKJrmabFfT0UmS4o1bWqkno78xoMP7UTBNqjqDXpR8XrUaeO6q7QSAHL13P-YzxC8OdSbadVtSHjKWtscONG0IM1SZgcUJCO6vcatO0wU9_tAwGf9EpDRxWri_TGL0KcDLjj4BS8Ys_5ZpPU3v145DSOfZiDF5_k2aM3WS0cLwumEKYXxA==]

- Experiment 1: Melting-point Determinations. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRM9XO6z7hMuh-EgEuIkjgI5DxiRChx8xBBP4g2YIoUvxpdGtgq2Z4jVzFYc7Q-cs9dcjVF2lLZw7u6fUAhaV1eSy9rKrg-ggiXh7J9YikJpakgM7h_khHg8U0toqJ9bN_R7J9tAg7MQ2zz8Ua7xBrKX0FQtMjoLyZZ0UO6RLsVvTXoHqOMS4wrHs9V_TymqDoGVi_EB2qa58unaL-WdBhez-3OBOVfQvw-5N5_c6JyTXiUdLsfSM7uy8iocCENQ==]

Sources

- 1. pennwest.edu [pennwest.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. athabascau.ca [athabascau.ca]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]

- 8. Melting point analysis: Significance and symbolism [wisdomlib.org]

- 9. byjus.com [byjus.com]

An In-Depth Technical Guide to the Spectral Analysis of (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Abstract

(S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a strained azetidine ring, a bulky tert-butyloxycarbonyl (Boc) protecting group, and a reactive chloroacetyl moiety, make it a valuable precursor for constructing complex molecular architectures. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

The structure of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate incorporates several key functional groups that give rise to distinct spectral signatures. Understanding these is crucial for accurate data interpretation.

-

Azetidine Ring: A four-membered saturated nitrogen heterocycle. The ring strain and stereochemistry influence the chemical shifts and coupling constants of the ring protons.

-

N-Boc Group: A tert-butyloxycarbonyl protecting group. This introduces a characteristic bulky tert-butyl group, which gives a strong, singlet signal in ¹H NMR, and a carbamate carbonyl with a distinct IR absorption.

-

α-Chloro Ketone: The chloroacetyl group provides a reactive handle for further synthetic transformations and has characteristic spectroscopic features, including a specific carbonyl stretch in the IR spectrum and an influence on adjacent proton signals in the NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR provide a wealth of information. The following predictions are based on typical values for similar functional groups and structural motifs.[1][2]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the chloroacetyl methylene protons, and the tert-butyl protons of the Boc group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| tert-butyl (-C(CH₃)₃) | ~1.4 - 1.5 | Singlet (s) | 9H | N/A |

| Azetidine C4-H | ~3.8 - 4.2 | Multiplet (m) | 2H | J-gem, J-vicinal |

| Azetidine C3-H | ~2.2 - 2.6 | Multiplet (m) | 2H | J-gem, J-vicinal |

| Azetidine C2-H | ~4.8 - 5.2 | Multiplet (m) | 1H | J-vicinal |

| Chloroacetyl (-CH₂Cl) | ~4.2 - 4.5 | Singlet (s) or AB quartet | 2H | N/A or J-gem |

Expertise & Experience Narrative:

-

The large singlet at ~1.4-1.5 ppm is the hallmark of the N-Boc protecting group, corresponding to the nine equivalent protons of the tert-butyl group.[3] Its presence and integration to 9H are primary indicators of successful Boc protection.

-

The protons on the azetidine ring will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling. The proton at C2, being adjacent to the electron-withdrawing chloroacetyl group and the nitrogen of the carbamate, is expected to be the most deshielded of the ring protons.

-

The methylene protons of the chloroacetyl group are diastereotopic due to the adjacent chiral center (C2 of the azetidine). Therefore, they may appear as a singlet if the chemical shift difference is negligible, or more likely as an AB quartet, which consists of two doublets.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| tert-butyl (-C (CH₃)₃) | ~28 |

| tert-butyl (-C(CH₃ )₃) | ~80 |

| Azetidine C4 | ~50 - 55 |

| Azetidine C3 | ~20 - 25 |

| Azetidine C2 | ~60 - 65 |

| Chloroacetyl (-CH₂ Cl) | ~45 - 50 |

| Carbamate C=O | ~155 - 160 |

| Ketone C=O | ~200 - 205 |

Expertise & Experience Narrative:

-

The carbonyl carbon of the ketone (~200-205 ppm) is expected to be significantly downfield compared to the carbamate carbonyl (~155-160 ppm).

-

The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons are found further upfield at approximately 28 ppm.[4]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good solubilizing power for this type of molecule and its well-defined residual solvent peak for calibration.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Calibrate the chemical shift scale using the residual CHCl₃ peak at 7.26 ppm.

-

Integrate all signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to establish proton connectivity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Calibrate the chemical shift scale using the CDCl₃ triplet centered at 77.16 ppm.

-

-

2D NMR (Optional but Recommended):

-

Run a COSY (Correlation Spectroscopy) experiment to confirm ¹H-¹H coupling relationships within the azetidine ring.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

-

Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons and the carbonyls.

-

Caption: NMR experimental and analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate will be dominated by the absorptions of its two carbonyl groups.

Predicted IR Absorption Bands

| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~2980 - 2850 | C-H (Aliphatic) | Stretch | Medium-Strong |

| ~1740 - 1760 | C=O (α-Chloro Ketone) | Stretch | Strong |

| ~1690 - 1710 | C=O (Carbamate) | Stretch | Strong |

| ~1450 - 1360 | C-H (Alkyl) | Bend | Medium |

| ~1160 - 1250 | C-N | Stretch | Medium |

| ~750 - 800 | C-Cl | Stretch | Medium-Strong |

Expertise & Experience Narrative:

-

The presence of two distinct, strong carbonyl peaks is a key feature. The α-chloro ketone carbonyl is expected at a higher wavenumber (1740-1760 cm⁻¹) due to the electron-withdrawing effect of the adjacent chlorine atom.[5] The carbamate carbonyl of the Boc group will appear at a lower frequency (1690-1710 cm⁻¹).[6]

-

The C-H stretching of the aliphatic parts of the molecule will be observed just below 3000 cm⁻¹.

-

The C-Cl stretch typically appears in the fingerprint region and can sometimes be difficult to assign definitively, but a band in the 750-800 cm⁻¹ range is expected.[7]

Experimental Protocol: IR Spectroscopy

-

Method: Attenuated Total Reflectance (ATR) is the preferred method for a solid or oil sample as it requires minimal sample preparation. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying it to a salt plate (NaCl or KBr), and allowing the solvent to evaporate.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal or salt plate must be taken before the sample spectrum and subtracted.

-

Analysis: Identify the key absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular weight of C₁₀H₁₆ClNO₃ is 233.08 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak at m/z 233 might be observed, but it could be weak due to the lability of the Boc group. An isotope peak at m/z 235 (approximately one-third the intensity of the M⁺ peak) is expected due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of tert-butyl radical: [M - 57]⁺ corresponding to the loss of •C(CH₃)₃ to give a fragment at m/z 176.

-

Loss of isobutylene: [M - 56]⁺ from the McLafferty-type rearrangement of the Boc group, resulting in a fragment at m/z 177.

-

Loss of Boc group: [M - 100]⁺ from the loss of isobutylene and CO₂, leading to a fragment at m/z 133.

-

Alpha-cleavage: Cleavage of the C-C bond between the azetidine ring and the chloroacetyl group.

-

Loss of Chlorine: [M - 35]⁺ from the loss of a chlorine radical, giving a fragment at m/z 198.

-

Trustworthiness Narrative: The fragmentation of N-Boc protected amines is well-documented. The most common fragmentation pathways involve the loss of the tert-butyl group as a radical (m/z 57) or the elimination of isobutylene (56 Da). Subsequent loss of CO₂ (44 Da) is also frequently observed. These predictable fragmentation patterns provide a self-validating system for identifying the N-Boc moiety.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique that is likely to produce a protonated molecule [M+H]⁺ at m/z 234 (and 236 for the ³⁷Cl isotope) or adducts like [M+Na]⁺ at m/z 256 (and 258). For fragmentation data, tandem mass spectrometry (MS/MS) of the selected parent ion would be performed. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) would provide more extensive fragmentation, as detailed above.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

-

Sample Introduction: For ESI, the sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused directly or via liquid chromatography (LC). For GC-MS, the sample would be injected into the GC, which separates it from any impurities before it enters the mass spectrometer.

Conclusion

The spectral characterization of (S)-tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate is defined by the interplay of its constituent functional groups. The N-Boc group provides unambiguous signals in both NMR and MS. The α-chloro ketone and the strained azetidine ring give rise to characteristic IR absorptions and complex NMR splitting patterns, respectively. This guide provides a robust framework for researchers to interpret the spectral data of this important building block, ensuring structural confirmation and facilitating its use in the synthesis of novel therapeutic agents.

References

-

Mizumoto, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for practical synthesis of nicotianamine and its derivatives. HETEROCYCLES, 96(12), 2127-2136. [Online] Available at: [Link]

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

-

LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Online] Available at: [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Online] Available at: [Link]

-

OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. [Online] Available at: [Link]

-

Journal of Chinese Mass Spectrometry Society. (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. [Online] Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Online] Available at: [Link]

-

MDPI. (2020). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 25(1), 1-15. [Online] Available at: [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Online] Available at: [Link]

-

PubMed Central (PMC). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][3][8]benzothiazepin-1-ones. [Online] Available at: [Link]

-

NIST WebBook. Acetic acid, 1,1-dimethylethyl ester. [Online] Available at: [Link]

-

YouTube. Fragmentation in Mass Spectrometry. [Online] Available at: [Link]

-

PubMed Central (PMC). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. [Online] Available at: [Link]

-

PubMed Central (PMC). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Online] Available at: [Link]

-

PubMed Central (PMC). Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides. [Online] Available at: [Link]

-

Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Online] Available at: [Link]

-

MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Online] Available at: [Link]

-

ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Online] Available at: [Link]

-

Vdocuments. Carbonyl - compounds - IR - spectroscopy. [Online] Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Online] Available at: [Link]

-

ResearchGate. Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. [Online] Available at: [Link]

-

ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Online] Available at: [Link]

-

Digital Commons @ University of New Haven. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Online] Available at: [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Online] Available at: [Link]

-

Edwin. 1H and 13C NMR Chemical Shift Prediction Models. [Online] Available at: [Link]

-

Knight Chemicals. tert-butyl 3-(5-aminopyridin-2-yl)azetidine-1-carboxylate. [Online] Available at: [Link]

Sources

- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Visualizer loader [nmrdb.org]

From Curiosity to Cornerstone: The Ascendance of Azetidine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered nitrogen-containing heterocycle, azetidine, has undergone a remarkable transformation from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry. Its inherent ring strain, conformational rigidity, and ability to impart favorable physicochemical properties have positioned it as a critical building block in the design of novel therapeutics. This guide provides a comprehensive exploration of the discovery and historical evolution of azetidine-based compounds, delves into the intricacies of their synthesis, and examines their profound impact on modern drug development. Through a detailed analysis of key milestones, synthetic strategies, and the mechanistic underpinnings of their biological activity, this document serves as an in-depth technical resource for professionals in the field.

A Historical Odyssey: The Unveiling of a Strained Ring

The journey of azetidine chemistry began in the late 19th century, a period of burgeoning exploration in organic synthesis. For decades, this small, strained ring remained largely in the realm of academic curiosity, its potential in practical applications yet to be realized.

The Dawn of Azetidine: An Early Synthesis

The first documented synthesis of the parent azetidine ring was achieved in 1888 by Siegmund Gabriel and James Weiner .[1][2] Their pioneering work involved the intramolecular cyclization of γ-aminopropyl halides, a foundational reaction that laid the groundwork for future explorations into the synthesis of this unique heterocycle. However, the inherent ring strain of the four-membered ring presented significant synthetic challenges, limiting its widespread adoption in the ensuing years.[1]

Nature's Imprint: The Discovery of L-Azetidine-2-carboxylic Acid

A pivotal moment in the history of azetidine arrived in 1955 with the isolation of L-azetidine-2-carboxylic acid from the leaves of the lily of the valley (Convallaria majalis) by L. Fowden .[3] This discovery was profound, as it demonstrated that the azetidine motif was not merely a laboratory construct but a component of the natural world, hinting at its potential biological significance.[3] This naturally occurring, non-proteinogenic amino acid, a toxic analogue of proline, sparked a new wave of interest in the biological activities of azetidine-containing compounds.[3][4]

The 20th Century and Beyond: A Scaffold's Rise to Prominence

The latter half of the 20th century witnessed a steady growth in the field of azetidine chemistry. The development of more sophisticated synthetic methodologies and a deeper understanding of the ring's unique properties gradually transformed its status. By the turn of the 21st century, the azetidine ring had firmly established itself as a "privileged scaffold" in medicinal chemistry. Its ability to confer desirable properties such as improved metabolic stability, enhanced solubility, and precise vectoral orientation of substituents made it an attractive component in the design of new drug candidates.[1]

Key Milestones in the History of Azetidine:

| Year | Milestone | Key Contributor(s) | Significance |

| 1888 | First synthesis of the parent azetidine ring. | S. Gabriel & J. Weiner | Foundational discovery in azetidine chemistry.[1][2] |

| 1955 | Isolation of L-azetidine-2-carboxylic acid from Convallaria majalis. | L. Fowden | Established the natural occurrence of the azetidine scaffold and hinted at its biological relevance.[3] |

| Late 20th Century | Development of new and more efficient synthetic methods. | Various Researchers | Increased accessibility and utility of azetidine derivatives. |

| Early 21st Century | Emergence of azetidine as a privileged scaffold in drug discovery. | Medicinal Chemists | Widespread incorporation into drug candidates to improve pharmacokinetic and pharmacodynamic properties.[1] |

The Synthetic Chemist's Toolkit: Constructing the Azetidine Core

The synthesis of the strained four-membered azetidine ring requires a nuanced understanding of reaction mechanisms and careful selection of reagents and conditions. Over the years, a diverse array of synthetic strategies has been developed, ranging from classical cyclization reactions to modern catalytic and photochemical methods.

Classical Approaches: The Foundation of Azetidine Synthesis

The earliest methods for constructing the azetidine ring relied on intramolecular nucleophilic substitution reactions. These foundational strategies, while sometimes limited in scope, remain relevant for the synthesis of specific azetidine derivatives.

Gabriel Synthesis of Azetidines: This method, an adaptation of the classic Gabriel amine synthesis, involves the N-alkylation of potassium phthalimide with a 1,3-dihalopropane, followed by hydrazinolysis to liberate the free azetidine. The causality behind this choice lies in the use of the phthalimide group as a robust protecting group for the primary amine, preventing side reactions and facilitating the desired intramolecular cyclization.

Experimental Protocol: A Representative Intramolecular Cyclization

Synthesis of N-Substituted Azetidines from 1,3-Dihalopropanes

-

Step 1: N-Alkylation. A primary amine is reacted with an excess of a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The use of a dihalopropane with leaving groups of differing reactivity (e.g., Br and Cl) allows for a degree of selectivity in the initial alkylation.

-

Step 2: Intramolecular Cyclization. The resulting γ-haloamine is then heated, often in the presence of a stronger base like sodium hydride, to promote intramolecular nucleophilic substitution and the formation of the azetidine ring. The choice of a strong, non-nucleophilic base is critical to deprotonate the amine without competing in the substitution reaction.

-

Step 3: Purification. The crude product is purified by distillation or column chromatography to yield the desired N-substituted azetidine.

Modern Methodologies: Expanding the Synthetic Horizon

The limitations of classical methods, particularly in accessing highly functionalized and stereochemically defined azetidines, spurred the development of more sophisticated and versatile synthetic routes.

[2+2] cycloaddition reactions, particularly the aza-Paternò-Büchi reaction, have emerged as powerful tools for the direct synthesis of the azetidine ring.[5] This photochemical reaction involves the cycloaddition of an imine and an alkene to form an azetidine. The choice of this method is driven by its atom economy and the ability to introduce a wide range of substituents with a high degree of stereocontrol.[5]

Ring contraction of larger heterocycles, such as pyrrolidines, and ring expansion of smaller ones, like aziridines, provide alternative pathways to the azetidine core. These methods are often employed when the starting materials are readily available and allow for the introduction of specific substitution patterns that may be difficult to achieve through other routes.

Palladium-catalyzed intramolecular C(sp³)-H amination has emerged as a cutting-edge strategy for the synthesis of functionalized azetidines.[6] This method involves the direct conversion of a C-H bond into a C-N bond, offering a highly efficient and atom-economical route to the azetidine ring. The choice of this advanced technique is justified by its ability to construct complex azetidine scaffolds from simple, unactivated starting materials.[6]

Azetidine in the Pharmaceutical Arena: A Scaffold of Choice

The unique structural and physicochemical properties of the azetidine ring have made it a highly sought-after motif in modern drug design. Its incorporation into drug candidates can lead to significant improvements in their pharmacological profiles.

The Azetidine Advantage: Key Physicochemical Properties

-

Conformational Rigidity: The strained four-membered ring imparts a high degree of conformational rigidity, which can lead to more selective binding to biological targets.[1]

-

Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to larger, more flexible aliphatic amines, leading to improved pharmacokinetic profiles.[1]

-

Aqueous Solubility: The presence of the nitrogen atom can enhance the aqueous solubility of a molecule, a crucial factor for drug delivery and bioavailability.

-

Three-Dimensionality: The non-planar nature of the azetidine ring allows for the precise spatial orientation of substituents, facilitating optimal interactions with the three-dimensional binding sites of biological targets.

-

Bioisosterism: Azetidines can serve as effective bioisosteres for other cyclic amines, such as piperidines and pyrrolidines, offering a means to fine-tune the properties of a lead compound while maintaining its biological activity.[7]

A Showcase of Success: FDA-Approved Azetidine-Containing Drugs

The therapeutic potential of the azetidine scaffold is underscored by the number of drugs incorporating this motif that have received FDA approval.

| Drug Name | Brand Name(s) | Therapeutic Area | Mechanism of Action | Role of the Azetidine Moiety |

| Azelnidipine | Calblock | Hypertension | Calcium channel blocker | The azetidine ring contributes to the overall conformation of the molecule, influencing its binding to the L-type calcium channel. |